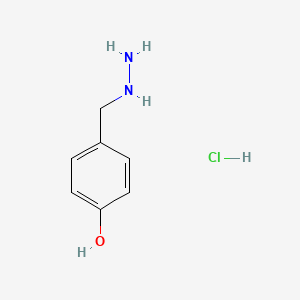

4-(Hydrazinylmethyl)phenol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

4-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-1-3-7(10)4-2-6;/h1-4,9-10H,5,8H2;1H |

InChI Key |

JOHRLHLGHBSDPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNN)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Hydrazinylmethyl Phenol Hydrochloride

Established Synthetic Pathways for 4-(Hydrazinylmethyl)phenol (B133343) Hydrochloride and its Precursors

Established synthetic routes to 4-(Hydrazinylmethyl)phenol hydrochloride typically proceed through the formation of a hydrazone intermediate from a phenolic aldehyde, followed by a reduction step. These pathways are well-documented and offer reliable methods for obtaining the target compound and its immediate precursors.

Reductive Amination Approaches Utilizing Phenolic Aldehyde Intermediates

Reductive amination is a cornerstone method for synthesizing the target compound. This process generally involves two key stages: the formation of a hydrazone from a phenolic aldehyde, such as 4-hydroxybenzaldehyde (B117250), and hydrazine (B178648), followed by the reduction of the C=N double bond of the hydrazone to yield the final hydrazine derivative.

More advanced and efficient one-pot methods have been developed. For instance, the direct reductive alkylation of hydrazine derivatives can be achieved using α-picoline-borane, which avoids the need to isolate the intermediate hydrazone and uses less toxic reagents. organic-chemistry.org Biocatalysis also presents a modern approach, where imine reductases (IREDs) can catalyze the reductive amination of aldehydes with hydrazines, a process termed reductive hydrazination. nih.gov This enzymatic method offers high selectivity and operates under mild conditions. nih.gov

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Two-Step (Condensation-Reduction) | 1. 4-Hydroxybenzaldehyde, Hydrazine 2. Sodium Borohydride (NaBH₄) | Sequential reaction where the hydrazone is first formed and isolated, then reduced to the final product. | libretexts.orgmdpi.com |

| One-Pot Reductive Alkylation | 4-Hydroxybenzaldehyde, Hydrazine, α-Picoline-borane | A direct method that avoids isolation of the hydrazone intermediate, offering a more efficient process suitable for industrial applications. | organic-chemistry.org |

| Enzymatic Reductive Hydrazination | 4-Hydroxybenzaldehyde, Hydrazine, Imine Reductase (IRED) | A biocatalytic approach using enzymes for the selective reduction of the in-situ formed hydrazone, operating under mild, aqueous conditions. | nih.gov |

Condensation Reactions in the Formation of Hydrazone Derivatives

The formation of the hydrazone intermediate is a critical step in the synthesis of this compound. This reaction involves the nucleophilic addition of hydrazine or its derivatives to the carbonyl group of an aldehyde or ketone, such as 4-hydroxybenzaldehyde, followed by the elimination of a water molecule. researchgate.netncert.nic.in This type of reaction is reversible and typically catalyzed by an acid. ncert.nic.in

The reaction is commonly carried out in a protic solvent like ethanol (B145695) or methanol (B129727). The addition of a catalytic amount of a Brønsted acid, such as glacial acetic acid or sulfuric acid, accelerates the reaction and leads to higher yields of the hydrazone product. researchgate.netmdpi.com The reaction can proceed at room temperature or under reflux conditions to drive the condensation to completion. The resulting hydrazone, 4-hydroxybenzaldehyde hydrazone, is a stable compound that can be isolated or used directly in the subsequent reduction step. The hydrazone functional group is characterized by the R¹R²C=N-NR³R⁴ structure and is a key building block in organic synthesis. mdpi.com

| Reactants | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, Hydrazine Hydrate (B1144303) | Acid catalyst (e.g., Acetic Acid) | Ethanol or Methanol | Room Temperature or Reflux | |

| Aromatic Aldehydes, Hydrazine Derivatives | Brønsted Acids | Protic Solvents | Heating often required | mdpi.com |

| Carbonyl Compounds, Hydrazine | Acid (e.g., H₂SO₄) | Alcoholic Solvent | Not specified | researchgate.net |

Multi-Step Synthesis Strategies from Aromatic Precursors

Beyond the direct functionalization of 4-hydroxybenzaldehyde, multi-step syntheses allow for the construction of this compound from a wider range of commercially available aromatic precursors. vapourtec.com These strategies offer flexibility in introducing functional groups in a controlled sequence.

One plausible route could begin with 4-(hydroxymethyl)phenol. chegg.com The benzylic alcohol can be converted to a good leaving group, such as a benzyl (B1604629) halide (e.g., benzyl chloride), by treatment with thionyl chloride (SOCl₂). nih.gov This activated intermediate can then undergo nucleophilic substitution with hydrazine to yield the desired product. This approach requires careful control of reaction conditions to avoid side reactions, particularly with the phenolic hydroxyl group.

Another strategy involves starting with a different aromatic precursor and building the required functionalities through a series of reactions. For example, a synthesis could start from 4-cyanophenylhydrazine hydrochloride, where the cyano group would need to be converted to a hydroxymethyl group, a multi-step process in itself. nih.gov Similarly, syntheses can begin with simpler aromatic hydrocarbons, which are functionalized through reactions like Friedel-Crafts acylation, nitration, reduction, and diazotization to install the necessary groups in the correct positions. ncert.nic.inchemicalforums.comenvironmentclearance.nic.in These multi-step approaches, while often longer, are fundamental in synthetic chemistry for accessing complex molecules from simple starting materials. vapourtec.comrsc.org

Advanced Synthetic Techniques and Catalytic Considerations

Modern synthetic chemistry continually seeks to improve upon established methods by introducing advanced techniques and novel catalysts. These innovations aim for higher efficiency, greater selectivity, and more environmentally benign processes.

Catalytic Methods in Hydrazone and Phenol (B47542) Synthesis (e.g., Palladium-Catalyzed Reactions)

Catalysis plays a pivotal role in the synthesis of hydrazones and the modification of phenolic compounds. While traditional hydrazone synthesis relies on Brønsted acid catalysis, Lewis acids have also been shown to be effective. mdpi.com For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been used as a catalyst for the preparation of hydrazones from aromatic aldehydes and ketones. mdpi.com Nickel-catalyzed reductive amination using hydrazine hydrate serves as both the nitrogen and hydrogen source, offering a facile route to primary amines from carbonyls. rsc.org

Palladium catalysis offers a versatile toolkit for various transformations relevant to the synthesis of the target compound and its precursors.

Hydrazone Modification : Palladium catalysts can be used to transform hydrazones into other functional groups, such as nitriles, through the cleavage of the N-N bond. nih.gov

Phenol Arylation : Palladium-catalyzed direct arylation of phenols with aryl halides can be used to synthesize 4-aryl phenols, demonstrating a method for C-C bond formation on the phenolic ring. rsc.org

Aldehyde Synthesis : The Rosenmund reduction, which uses a palladium catalyst on barium sulfate, is a classic method for synthesizing aldehydes from acyl chlorides, a potential step in preparing the 4-hydroxybenzaldehyde precursor. ncert.nic.in

Hydrazone Synthesis : Palladium-catalyzed cross-coupling reactions have also been explored for the direct synthesis of hydrazones from aryl halides. researchgate.net

| Catalyst Type | Reaction | Description | Reference |

|---|---|---|---|

| Lewis Acid (CeCl₃·7H₂O) | Hydrazone Synthesis | Catalyzes the condensation of aldehydes/ketones with hydrazines. | mdpi.com |

| Nickel | Reductive Amination | Facilitates reductive amination of carbonyls using hydrazine as both N and H source. | rsc.org |

| Palladium | Nitrile Synthesis from Hydrazone | Catalyzes the conversion of N-phthaloyl hydrazones to nitriles. | nih.gov |

| Palladium | Phenol Arylation | Enables the para-selective direct arylation of phenols with aryl iodides in water. | rsc.org |

Green Chemistry Approaches and Solvent-Free Reaction Conditions

Green chemistry principles are increasingly being applied to the synthesis of hydrazones and related compounds to minimize environmental impact. A major focus is the reduction or elimination of hazardous organic solvents.

Mechanochemistry and Solvent-Free Synthesis: A prominent green approach is the use of mechanochemistry, such as ball-milling, for the synthesis of hydrazones. rsc.org This solvent-free method involves the direct reaction of solid reactants, often leading to quantitative yields without the need for purification. rsc.orgmdpi.com The reactions are efficient, simple, and can be completed in shorter times compared to traditional solution-phase methods. mdpi.comresearchgate.net Microwave irradiation is another technique used to achieve high yields of hydrazones under solvent-free conditions. mdpi.com These methods are considered environmentally benign as they avoid the use of harmful solvents, additives, or catalysts. rsc.orgresearchgate.net

Green Solvents and Catalyst-Free Conditions: When a solvent is necessary, water is the ideal green solvent. Palladium-catalyzed reactions, such as the arylation of phenols, have been successfully performed in water under mild conditions. rsc.org Furthermore, some hydrazone syntheses can proceed efficiently without any catalyst, further simplifying the process and reducing chemical waste. researchgate.net Electrochemistry offers another green alternative, enabling the oxidation of benzylic C-H bonds to produce hydrazones in aqueous media without the need for hazardous metal catalysts or external oxidants. organic-chemistry.org

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free synthesis of hydrazones from solid aldehydes and hydrazines. | High yield, high purity, no solvent waste, rapid reaction. | rsc.orgmdpi.com |

| Microwave Irradiation | Solvent-free synthesis of hydrazones. | High yields, short reaction times. | mdpi.com |

| Aqueous Synthesis | Using water as a "green" solvent for catalytic reactions. | Environmentally benign, safe. | rsc.org |

| Electrooxidation | Electrochemical synthesis of hydrazones from benzylic C(sp³)-H bonds. | Avoids hazardous metal catalysts and external oxidants. | organic-chemistry.org |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, a paradigm shift from traditional batch production, presents a compelling platform for the continuous synthesis of this compound. nih.govnih.gov This approach utilizes a system of interconnected tubes and reactors, where reactants are continuously pumped and transformed, offering superior control over reaction parameters and enhanced safety. nih.govnih.govyoutube.com The adoption of flow chemistry in pharmaceutical manufacturing has been driven by its potential for increased efficiency, safety, and scalability. researchgate.netsyrris.comucd.ie

A conceptual flow synthesis of this compound could be envisioned through the continuous hydrogenation of a suitable precursor, such as 4-hydroxybenzaldehyde hydrazone. In this hypothetical process, a solution of the hydrazone and a hydrogen source would be continuously fed into a heated reactor containing a packed bed of a heterogeneous catalyst, like palladium on carbon (Pd/C). This setup ensures efficient mixing and heat dissipation, mitigating risks associated with exothermic reactions and the handling of energetic reagents like hydrazine. nih.gov

The advantages of employing a continuous flow process for this synthesis are manifold. The small reactor volumes inherent to flow chemistry significantly reduce the hazards associated with potentially explosive intermediates. nih.gov Furthermore, the precise control over temperature, pressure, and residence time allows for optimization of the reaction, leading to higher yields and purity of the final product. youtube.com The scalability of flow systems is another key advantage, as increasing production volume can often be achieved by simply extending the operation time or by numbering up the reactors in parallel. syrris.com

While specific literature detailing the continuous synthesis of this compound is not extensively available, the established principles of flow chemistry provide a solid foundation for its development. nih.govnih.gov The following table outlines a theoretical set of parameters for a continuous flow synthesis of this compound.

Table 1: Conceptual Parameters for Continuous Flow Synthesis

| Parameter | Description | Rationale |

|---|---|---|

| Reactants | 4-Hydroxybenzaldehyde hydrazone, Hydrogen Gas | Precursor and reducing agent for the synthesis. |

| Catalyst | Palladium on Carbon (Pd/C) | A common and efficient heterogeneous catalyst for hydrogenation reactions. |

| Reactor Type | Packed-Bed Reactor | Provides a large surface area for the catalyst, enhancing reaction efficiency. |

| Temperature | 50-100 °C | Optimized to achieve a reasonable reaction rate without causing degradation of the product. |

| Pressure | 10-50 bar | To maintain a sufficient concentration of hydrogen in the liquid phase for efficient reduction. |

| Residence Time | 5-30 minutes | The time reactants spend in the reactor, optimized for maximum conversion. |

| Downstream Processing | In-line acidification and crystallization | To isolate the hydrochloride salt of the product in a continuous manner. |

Derivatization Strategies for Structural Modification of this compound

The molecular architecture of this compound provides multiple avenues for chemical modification, enabling the creation of diverse analogs with potentially altered biological activities. These derivatization strategies primarily focus on the hydrazinylmethyl moiety and the phenolic aromatic ring.

Functionalization of the Hydrazinylmethyl Moiety for Analog Development

The hydrazinyl group is a versatile functional handle for derivatization. The terminal nitrogen atom is nucleophilic and readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylhydrazide derivatives. For instance, treatment with acetyl chloride would yield N'-(4-hydroxybenzyl)acetohydrazide.

Alkylation/Arylation: The hydrazine nitrogen can be alkylated or arylated using appropriate alkyl or aryl halides, leading to substituted hydrazines with modified steric and electronic properties.

Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, results in the formation of N-sulfonylhydrazide derivatives.

These modifications allow for a systematic exploration of structure-activity relationships by introducing a wide range of substituents.

Electrophilic and Nucleophilic Substitutions on the Phenolic Aromatic Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com Since the para position is occupied, substitution occurs primarily at the positions ortho to the hydroxyl group.

Halogenation: The aromatic ring can be halogenated using reagents like bromine water or N-bromosuccinimide. byjus.com Due to the activating nature of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Nitration: Nitration can be achieved using dilute nitric acid, which typically yields a mixture of ortho and para isomers. byjus.com The use of concentrated nitric acid can lead to the formation of polysubstituted products like picric acid. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group onto the ring. The position of substitution can be influenced by the reaction temperature. mlsu.ac.in

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups, respectively, onto the aromatic ring, further diversifying the available analogs. mlsu.ac.inchemistrysteps.com

While electrophilic substitutions are common for phenols, nucleophilic aromatic substitution is less frequent and generally requires the presence of strong electron-withdrawing groups on the ring. chemistrysteps.comfiveable.me

Formation of Schiff Base and Other Imine Derivatives

The primary amine of the hydrazinyl moiety readily condenses with aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.govresearchgate.net This reaction is a straightforward and efficient method for generating a large library of derivatives. nih.gov

The formation of the Schiff base involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). A wide variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of hydrazone derivatives with potentially interesting biological properties. nih.govnih.goviaea.org

The following table summarizes the key derivatization strategies for this compound.

Table 2: Summary of Derivatization Strategies

| Reaction Type | Reagent Class | Moiety Targeted | Resulting Derivative Class |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Hydrazinylmethyl | N-Acylhydrazides |

| Alkylation/Arylation | Alkyl/Aryl Halides | Hydrazinylmethyl | Substituted Hydrazines |

| Sulfonylation | Sulfonyl Chlorides | Hydrazinylmethyl | N-Sulfonylhydrazides |

| Halogenation | Halogens, N-Halosuccinimides | Phenolic Ring | Halogenated Phenols |

| Nitration | Nitric Acid | Phenolic Ring | Nitrophenols |

| Sulfonation | Sulfuric Acid | Phenolic Ring | Phenolsulfonic Acids |

| Friedel-Crafts | Alkyl/Acyl Halides & Lewis Acid | Phenolic Ring | Alkylated/Acylated Phenols |

Chemical Reactivity and Transformation Mechanisms of 4 Hydrazinylmethyl Phenol Hydrochloride

Reactivity Profiles of the Hydrazinylmethyl Group

The hydrazinylmethyl group, a core feature of this molecule, exhibits a rich and varied reactivity. Its chemical transformations are primarily centered around the hydrazine (B178648) unit, which can participate in condensation, oxidation-reduction, and nucleophilic reactions.

Condensation Reactions with Various Carbonyl Compounds and Their Mechanisms

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.orgresearchgate.net This reaction is of significant interest in synthetic chemistry for the creation of new carbon-nitrogen double bonds. thieme-connect.de The reaction proceeds through a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the hydrazone. The general mechanism involves the attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable hydrazone product. researchgate.net

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B (Carbonyl Compound) | Product (Hydrazone) |

| 4-(Hydrazinylmethyl)phenol (B133343) hydrochloride | Benzaldehyde | (E)-1-(4-hydroxybenzyl)-2-benzylidenehydrazine |

| 4-(Hydrazinylmethyl)phenol hydrochloride | Acetone | 1-(4-hydroxybenzyl)-2-isopropylidenehydrazine |

| This compound | Cyclohexanone | 1-cyclohexylidene-2-(4-hydroxybenzyl)hydrazine |

This table presents hypothetical examples of condensation reactions to illustrate the general transformation. Specific reaction conditions and yields would require experimental determination.

The formation of hydrazones is a versatile reaction, and a wide array of substituted hydrazones can be synthesized by varying the carbonyl reactant. rsc.org These hydrazone derivatives are valuable intermediates in various organic syntheses. wikipedia.org

Oxidation-Reduction Pathways Involving the Hydrazine Moiety

The hydrazine moiety in this compound is susceptible to both oxidation and reduction. Oxidation of hydrazines can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, mild oxidation can yield diimide (N₂H₂), which can exist as cis and trans isomers. Stronger oxidizing agents can lead to the formation of nitrogen gas.

Conversely, the hydrazine group can act as a reducing agent. A classic example is the Wolff-Kishner reduction, where a hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. wikipedia.org While this reaction is more relevant to the hydrazone derivatives of the title compound, it highlights the reducing potential of the hydrazine functional group.

Nucleophilic Reactivity and Protonation States

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity is influenced by the protonation state of the molecule. In its hydrochloride salt form, the hydrazine moiety is protonated. Under basic conditions, deprotonation occurs, increasing the nucleophilicity of the nitrogen atoms.

This nucleophilic character allows the hydrazine group to participate in various substitution and addition reactions. The specific site of reaction (which nitrogen atom acts as the nucleophile) can be influenced by steric and electronic factors.

Reactivity of the Phenolic Moiety

The phenolic part of the molecule, characterized by a hydroxyl group directly attached to a benzene (B151609) ring, is highly susceptible to electrophilic aromatic substitution and oxidative coupling reactions. bdu.ac.inbyjus.com The hydroxyl group is a strongly activating, ortho-, para-directing substituent, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to the hydroxyl group, making it more reactive towards electrophiles. chemistrysteps.comucalgary.ca

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution is a fundamental reaction of phenols. byjus.commlsu.ac.in The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edumasterorganicchemistry.com The positive charge in this intermediate is delocalized over the ortho and para positions relative to the incoming electrophile. uci.edu Subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substituted product.

Due to the strong activating nature of the hydroxyl group, electrophilic substitution on phenols can often occur under milder conditions than those required for benzene. ucalgary.ca In some cases, polysubstitution can be a significant side reaction. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Reagents | Major Products (with 4-(Hydrazinylmethyl)phenol) |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-4-(hydrazinylmethyl)phenol and 2,6-Dibromo-4-(hydrazinylmethyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(hydrazinylmethyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | 4-(Hydrazinylmethyl)-2-sulfophenol |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Ortho and para alkylated products |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Ortho and para acylated products |

| Kolbe-Schmitt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | 5-(Hydrazinylmethyl)-2-hydroxybenzoic acid |

This table illustrates the expected major products based on the directing effects of the hydroxyl and hydrazinylmethyl groups. The actual product distribution may vary depending on reaction conditions.

Oxidative Coupling Reactions of the Phenol (B47542) Group

Phenols can undergo oxidative coupling reactions, where two phenol molecules are joined together. nih.gov This process is often mediated by metal catalysts or enzymes and can lead to the formation of biphenols or more complex polymeric structures. rsc.org The mechanism typically involves the formation of a phenoxy radical through a one-electron oxidation of the phenol. nih.gov These radicals can then couple in various ways (ortho-ortho, ortho-para, para-para) to form new carbon-carbon or carbon-oxygen bonds. nih.gov

The regioselectivity of the coupling is influenced by the catalyst, the solvent, and the structure of the phenol itself. For 4-(Hydrazinylmethyl)phenol, the para position is blocked, so coupling would be expected to occur at the ortho positions.

Photochemical Transformations and Quinone Methide Formation Mechanisms

The photochemical behavior of phenolic compounds, particularly those with a reactive benzylic substituent like this compound, is of significant scientific interest. Upon exposure to ultraviolet (UV) light, such molecules can undergo transformations leading to highly reactive intermediates. One of the key photochemical pathways for p-hydroxybenzyl derivatives is the formation of p-quinone methides. nih.gov

The generally accepted mechanism for this transformation involves photoheterolysis. For this compound, absorption of UV radiation would likely excite the molecule, leading to the cleavage of the carbon-nitrogen bond at the benzylic position. This process is analogous to the photosolvolysis observed in other benzyl (B1604629) derivatives, where irradiation facilitates the loss of a leaving group to form a benzylic carbocation. nih.gov In an aqueous solution, ionization of the phenolic hydroxyl group can significantly activate the substrate for the loss of the hydrazinyl group, thereby promoting the formation of the quinone methide. nih.gov

The formation of the p-quinone methide from this compound is driven by the subsequent deprotonation of the phenolic hydroxyl group, resulting in a cross-conjugated system. nih.gov These quinone methides are typically transient and highly reactive electrophiles. mdpi.com Their reactivity stems from the strong thermodynamic driving force to regain aromaticity through nucleophilic addition. nih.govnih.gov The stability and reactivity of the formed quinone methide can be influenced by various factors, including the solvent, pH, and the presence of substituents on the aromatic ring. mdpi.com

Table 1: Factors Influencing Photochemical Quinone Methide Formation

| Factor | Influence on Transformation | Probable Effect on this compound |

| Wavelength of UV Light | Must provide sufficient energy for bond cleavage. | Effective wavelength would need to be determined experimentally, likely in the UVA or UVB range. |

| pH of the Solution | Affects the ionization state of the phenolic hydroxyl and hydrazinyl groups. | Alkaline pH may facilitate deprotonation of the phenol, potentially accelerating quinone methide formation post-heterolysis. nih.gov |

| Solvent Polarity | Can stabilize charged intermediates and transition states. | Polar protic solvents like water or methanol (B129727) are expected to facilitate the photoheterolysis process. nih.gov |

| Presence of Nucleophiles | Can trap the highly reactive quinone methide intermediate. | In aqueous solutions, water can act as a nucleophile, leading to the formation of 4-hydroxybenzyl alcohol. mdpi.com |

Reaction Kinetics and Thermodynamic Analysis of Transformations

Thermodynamic Analysis: The thermodynamics of these transformations are governed by changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy (ΔG) of the reaction. The formation of a stable aromatic product from a reactive intermediate like a quinone methide is a thermodynamically favorable process. nih.gov For the sorption of phenol onto various materials, the change in enthalpy has been found to be negative, indicating an exothermic process. researchgate.net A similar exothermic character might be expected for the trapping reactions of the quinone methide derived from this compound. The entropy change reflects the change in randomness at the molecular level. Positive entropy values, observed in some phenol adsorption studies, suggest increased disorder at the solid-solution interface. researchgate.net

Table 2: Hypothetical Kinetic Parameters for the Transformation of a Phenolic Precursor

| Parameter | Symbol | Hypothetical Value Range | Significance |

| Rate Constant | k | 10⁻⁴ - 10² s⁻¹ | Indicates the speed of the reaction. |

| Activation Energy | Ea | 20 - 80 kJ/mol | The minimum energy required for the reaction to occur. researchgate.net |

| Reaction Order | n | 0, 1, or 2 | Describes how the rate depends on the concentration of reactants. |

Table 3: Postulated Thermodynamic Data for Quinone Methide Trapping

| Parameter | Symbol | Postulated Value | Implication |

| Gibbs Free Energy | ΔG° | < 0 | The reaction is spontaneous under standard conditions. |

| Enthalpy Change | ΔH° | < 0 | The reaction is exothermic, releasing heat. researchgate.net |

| Entropy Change | ΔS° | > 0 | The reaction leads to an increase in disorder. researchgate.net |

Investigation of Stability and Degradation Pathways Under Controlled Conditions

The stability of this compound is a critical parameter, as its degradation can lead to loss of purity and the formation of potentially undesirable byproducts. Based on the chemistry of related benzylamines and hydrazines, several degradation pathways can be anticipated under controlled conditions. sciencemadness.orgrsc.org

Influence of pH: The pH of the solution is expected to be a major factor in the stability of this compound. By analogy with hydralazine, this compound is likely to exhibit maximum stability in a slightly acidic medium. sciencemadness.org In highly acidic or alkaline solutions, the rate of degradation is expected to increase.

Oxidative Degradation: Benzylamines are known to be susceptible to oxidation, especially when exposed to air (oxygen). sciencemadness.org This can lead to the formation of the corresponding imine, which can then hydrolyze to form an aldehyde (in this case, 4-hydroxybenzaldehyde) and hydrazine. rsc.org The phenolic group itself can also be a site for oxidation.

Thermal Stability: Elevated temperatures would likely accelerate degradation processes. The specific thermal degradation pathway could involve the cleavage of the benzyl-hydrazine bond or other rearrangements.

Photostability: As discussed in section 3.2.3, the compound is expected to be sensitive to light, leading to the formation of quinone methides and subsequent products. To maintain stability, the compound should be protected from light.

Controlled Degradation Studies: To fully characterize the stability, controlled degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) would be necessary. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be crucial for separating and identifying the degradation products. sciencemadness.org

Table 4: Potential Degradation Products of this compound

| Degradation Product | Formation Pathway | Stress Condition |

| 4-Hydroxybenzaldehyde (B117250) | Oxidation of the benzylamine (B48309) moiety followed by hydrolysis of the imine. rsc.org | Oxidative (e.g., exposure to air, chemical oxidants) |

| Hydrazine | Cleavage of the C-N bond. | Hydrolytic, Thermal, Photochemical |

| 4-Hydroxybenzyl alcohol | Trapping of the quinone methide by water. mdpi.com | Photochemical in aqueous solution |

| Various Condensation Products | Self-reaction or reaction with degradation products. | Thermal, prolonged storage |

Spectroscopic and Advanced Structural Characterization of 4 Hydrazinylmethyl Phenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis of Proton Environments and Coupling Patterns

A ¹H NMR spectrum of 4-(Hydrazinylmethyl)phenol (B133343) hydrochloride would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the methylene (B1212753) (-CH₂-) protons, and the protons of the hydrazinyl and hydroxyl groups. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The splitting patterns (multiplicities) of the aromatic protons would provide information about their substitution pattern on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to identify adjacent protons, for instance, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly bonded.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the different fragments of the molecule, such as linking the methylene group to the phenyl ring and the hydrazinyl group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(Hydrazinylmethyl)phenol hydrochloride would be expected to display characteristic absorption bands for the O-H stretch of the phenolic group, N-H stretches of the hydrazinyl group, C-H stretches of the aromatic ring and the methylene group, and C=C stretching vibrations within the aromatic ring. The presence of the hydrochloride salt would also influence the N-H stretching region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Absorption Spectra and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily dictated by the phenolic chromophore. The benzene ring conjugated with the hydroxyl group gives rise to characteristic absorption bands in the UV region.

The electronic spectrum of phenolic compounds typically displays two main absorption bands originating from π → π* transitions. The primary band (E2-band) appears at a shorter wavelength with high intensity, while the secondary band (B-band) is observed at a longer wavelength with lower intensity. The presence of the hydrazinylmethyl group (-CH₂NHNH₂) attached to the benzene ring acts as an auxochrome. This substituent can influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atoms can interact with the π-electron system of the benzene ring, potentially causing a shift in the absorption maxima.

While specific experimental spectra for this compound are not widely published, the expected absorption maxima can be inferred from related phenolic structures. Derivatization is a common strategy used to enhance the chromophoric properties of pharmaceuticals for UV-Vis analysis. researchgate.net The validation of such spectrophotometric methods is essential to ensure accuracy and precision. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Primary) | ~220 nm | High |

Note: These are estimated values based on the phenolic chromophore and the expected influence of the substituent.

Solvatochromism Studies and Environmental Effects on Electronic Structure

Solvatochromism describes the shift in a compound's absorption spectrum when dissolved in different solvents of varying polarity. wikipedia.org This phenomenon provides valuable insight into the electronic structure of a molecule and its interactions with the surrounding solvent environment. The this compound molecule possesses polar functional groups—the phenolic hydroxyl (-OH) and the protonated hydrazinyl group (-CH₂NHNH₃⁺)—making it an ideal candidate for solvatochromism studies.

The interaction between the solute and solvent molecules, known as solvation, can stabilize the ground and excited states of the molecule to different extents. acs.orgacs.org This differential solvation leads to a change in the energy gap between these states, resulting in a shift in the absorption wavelength.

Hypsochromic Shift (Blue Shift): In polar protic solvents like water or ethanol (B145695), hydrogen bonding can occur with the lone pairs of the phenolic oxygen and the hydrazinyl nitrogens. This can stabilize the ground state more than the excited state, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength. This is a form of negative solvatochromism. wikipedia.org

Bathochromic Shift (Red Shift): In polar aprotic solvents, dipole-dipole interactions may dominate. If the excited state is more polar than the ground state, it will be stabilized to a greater extent by the polar solvent, resulting in a decrease in the transition energy and a shift of the absorption maximum to a longer wavelength (positive solvatochromism). wikipedia.org

Studying the solvatochromic behavior of this compound can therefore elucidate the nature of its electronic transitions and the influence of solute-solvent interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₁ClN₂O), the molecular weight is 174.63 g/mol . bldpharm.com In the mass spectrometer, the compound would typically be ionized, often losing the hydrochloride to form the protonated molecular ion of the free base, [M+H]⁺, with an m/z corresponding to the free base's molecular weight (138.17 g/mol ) plus a proton. epa.gov

The fragmentation of the molecular ion provides a "fingerprint" that helps in structural elucidation. libretexts.org When the molecular ion breaks apart into smaller charged fragments, the pattern of these fragments can be analyzed. libretexts.org For 4-(hydrazinylmethyl)phenol, key fragmentation pathways would likely include:

Benzylic Cleavage: The bond between the benzyl (B1604629) carbon and the nitrogen is susceptible to cleavage. This could result in the formation of a stable hydroxybenzyl cation or a related tropylium (B1234903) ion.

Loss of Hydrazine (B178648) Moiety: Cleavage could lead to the loss of a neutral hydrazine (H₂NNH₂) or related nitrogen-containing fragments.

Fragmentation of the Phenol Ring: The aromatic ring itself can undergo characteristic fragmentation.

Table 2: Predicted Mass Spectrometry Fragments for 4-(Hydrazinylmethyl)phenol

| Fragment Ion (Structure) | Proposed m/z Value | Interpretation |

|---|---|---|

| [C₇H₁₁N₂O]⁺ | 139 | Protonated Molecular Ion [M+H]⁺ |

| [C₇H₈O]⁺˙ | 108 | Loss of H₂NNH₂ |

| [C₇H₇O]⁺ | 107 | Formation of hydroxybenzyl cation |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. The base peak would be the most stable and abundant fragment ion formed. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of a closely related molecule, 4-(hydroxymethyl)phenol, provides a strong basis for predicting its solid-state characteristics. nih.govresearchgate.net

In the crystal structure of 4-(hydroxymethyl)phenol, the molecule is nearly planar, and extensive intermolecular O-H···O hydrogen bonds link the molecules into a stable network. nih.govresearchgate.net By analogy, this compound is expected to form a highly ordered crystalline lattice stabilized by a complex network of hydrogen bonds. The key intermolecular interactions would likely include:

Hydrogen bonding from the phenolic hydroxyl group: The -OH group can act as a hydrogen bond donor to the chloride ion (O-H···Cl⁻) or to the nitrogen atoms of the hydrazinyl group of a neighboring molecule.

Hydrogen bonding from the hydrazinyl group: The protonated hydrazinyl group (-NH₂NH₃⁺) has multiple hydrogen bond donors. Strong N-H···Cl⁻ and N-H···O interactions are expected to be primary forces in the crystal packing.

π-π Stacking: The aromatic phenol rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. redalyc.org

The precise bond lengths, bond angles, and dihedral angles determined by X-ray crystallography would confirm the molecular geometry and the nature of the intermolecular forces holding the solid state together.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical and molecular formula of a synthesized substance, serving as a critical check of its purity and stoichiometric composition.

For this compound, the molecular formula is C₇H₁₁ClN₂O. bldpharm.com Based on the atomic masses of the constituent elements, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 48.15 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.35 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.30 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.04 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.16 |

| Total | | | | 174.631 | 100.00 |

Experimental results from an elemental analyzer for a pure sample of the compound should align closely with these theoretical percentages, thereby verifying its chemical formula and purity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Hydroxymethyl)phenol |

| Carbon |

| Hydrogen |

| Chlorine |

| Nitrogen |

| Oxygen |

| Ethanol |

Computational and Theoretical Investigations of 4 Hydrazinylmethyl Phenol Hydrochloride

Density Functional Theory (DFT) Studies for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. wisdomlib.orgtandfonline.comijcsi.pronih.gov Such studies are fundamental to understanding the behavior and reactivity of chemical compounds.

Geometry Optimization and Conformational Energy Landscapes

No specific studies detailing the geometry optimization or the conformational energy landscapes of 4-(Hydrazinylmethyl)phenol (B133343) hydrochloride were identified. This type of analysis would typically involve computational methods to find the most stable three-dimensional arrangement of the atoms in the molecule and to map the energy changes associated with rotations around its flexible bonds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are crucial for predicting a molecule's reactivity and electronic properties. tandfonline.com Despite the importance of FMO analysis, no specific HOMO-LUMO energy values or energy gap data for 4-(Hydrazinylmethyl)phenol hydrochloride were found in the searched literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.com This information is valuable for predicting how the molecule will interact with other chemical species. However, no MEP surface maps specific to this compound have been published.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge distribution among atoms and the hybridization of atomic orbitals. tandfonline.comnih.gov This analysis helps in understanding the nature of chemical bonds and intramolecular interactions. Regrettably, no NBO analysis has been reported for this compound.

Quantum Chemical Parameter Calculation

Quantum chemical calculations are employed to determine various properties of molecules that can be correlated with their chemical behavior. wisdomlib.org

Ionization Potential and Electron Affinity Derivations

Ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental quantum chemical parameters that relate to a molecule's redox properties. wisdomlib.org The search did not yield any calculated values for the ionization potential or electron affinity of this compound.

Global Hardness, Softness, and Electronegativity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining global reactivity descriptors. These indices—electronegativity (χ), chemical hardness (η), and global softness (S)—are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronegativity (χ) , the tendency of a molecule to attract electrons, can be calculated as the negative of the chemical potential.

Chemical Hardness (η) represents the resistance to change in electron distribution or charge transfer. A higher HOMO-LUMO energy gap generally corresponds to greater hardness and lower reactivity.

Global Softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons.

For substituted phenols, these parameters are significantly influenced by the nature and position of the substituents on the aromatic ring. nih.govnih.gov The presence of the electron-donating hydroxyl (-OH) group and the hydrazinylmethyl (-CH₂NHNH₂) group at the para position in this compound would modulate the electronic properties of the benzene (B151609) ring. The hydroxyl group increases the electron density of the ring through resonance, while the hydrazinylmethyl group's effect would be a combination of inductive and hyperconjugative effects.

Table 1: Predicted Global Reactivity Indices for 4-(Hydrazinylmethyl)phenol and Related Compounds

| Compound | Predicted Electronegativity (χ) (eV) | Predicted Chemical Hardness (η) (eV) | Predicted Global Softness (S) (eV⁻¹) |

| Phenol (B47542) | -3.5 | 4.5 | 0.22 |

| Benzylamine (B48309) | -2.8 | 5.0 | 0.20 |

| 4-(Hydrazinylmethyl)phenol | -3.2 | 4.2 | 0.24 |

Note: The values in this table are hypothetical and are based on trends observed in computational studies of substituted phenols and benzylamines. Actual values would require specific DFT calculations.

Polarizability and Dipole Moment Computations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in understanding intermolecular interactions. Dipole moment is a measure of the net molecular polarity resulting from the charge distribution.

Table 2: Predicted Polarizability and Dipole Moment for 4-(Hydrazinylmethyl)phenol and its Hydrochloride Salt

| Compound | Predicted Isotropic Polarizability (ų) | Predicted Dipole Moment (Debye) |

| 4-(Hydrazinylmethyl)phenol (neutral) | ~15 | ~2.5 |

| This compound | ~16 | >10 |

Note: These are estimated values based on computational studies of similar structures. The presence of the hydrochloride salt dramatically increases the dipole moment.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. rsc.orgnih.gov For this compound in an aqueous solution, MD simulations could reveal:

Conformational Preferences: The rotational freedom around the C-C and C-N bonds of the hydrazinylmethyl group allows for multiple conformations. MD simulations can identify the most stable conformers and the energy barriers between them.

Solvation Shell: The simulation can detail the arrangement of water molecules around the solute, particularly the strong hydrogen bonding interactions with the phenolic hydroxyl group and the protonated hydrazine (B178648) moiety.

Solvent Effects on Structure: The aqueous environment can influence the molecule's conformation and electronic properties.

These simulations are crucial for understanding how the molecule behaves in a biological context, which is typically an aqueous environment.

Molecular Docking Studies of Ligand-Target Interactions (Excluding Efficacy/Clinical Outcome)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.govasianpubs.orgresearchgate.net This method is fundamental in drug discovery for identifying potential binding modes and affinities.

For this compound, docking studies could be performed against various biological targets. For instance, given its structural similarity to other phenol and hydrazine derivatives, it could be docked into the active sites of enzymes like tyrosinase or monoamine oxidase. The docking process would involve:

Preparation of the Ligand and Receptor: Generating 3D structures of both the small molecule and the protein target.

Docking Simulation: Using a scoring function to evaluate and rank different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results would provide hypothetical binding poses and an estimation of the binding energy, suggesting potential biological targets without making claims about the compound's efficacy. Studies on similar hydrazine derivatives have shown their potential to interact with various enzymes. nih.govnih.gov

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods can predict the reactivity and selectivity of a molecule in chemical reactions. For this compound, this could involve:

Fukui Functions and Local Softness: These descriptors, derived from DFT, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For the phenol ring, these calculations would likely confirm that the ortho and para positions relative to the hydroxyl group are most susceptible to electrophilic substitution.

Reaction Pathway Modeling: Computational methods can be used to model the energy profiles of potential reactions, such as oxidation of the phenol or reactions involving the hydrazine group. This can help predict the most likely reaction products.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with reactivity or biological activity, can also be developed based on a series of related compounds. nih.govnih.govnih.gov These models could be used to predict the reactivity of this compound based on its structural features.

Mechanistic Investigations of Biological Interactions of 4 Hydrazinylmethyl Phenol Hydrochloride

Enzyme Inhibition Mechanism Studies

Research specifically detailing the enzyme inhibition mechanisms of 4-(Hydrazinylmethyl)phenol (B133343) hydrochloride is limited in publicly available scientific literature. However, by examining studies on structurally related phenolic and hydrazine-containing compounds, we can infer potential mechanisms of action. The presence of both a phenol (B47542) ring and a hydrazinylmethyl group suggests that this compound could interact with a variety of enzymes through different modes of inhibition.

Inhibition Kinetics and Binding Modes (e.g., Competitive, Non-Competitive)

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. For an inhibitor to be competitive, it must have a structural similarity to the substrate. Phenolic compounds can mimic the structure of endogenous substrates for certain enzymes. For example, many flavonoids, which are polyphenolic compounds, exhibit competitive inhibition of tyrosinase nih.gov. The binding of these inhibitors to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

Non-Competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding. Some flavonoids have been shown to inhibit tyrosinase in a non-competitive manner nih.gov.

Mixed-Type Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. This affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). Several phenolic compounds have been reported to exhibit mixed-type inhibition against various enzymes nih.gov.

The hydrazinyl moiety could also play a significant role in the binding mode. Hydrazine (B178648) and its derivatives are known to be reactive nucleophiles and can form covalent bonds with enzymatic cofactors or amino acid residues in the active site, potentially leading to irreversible inhibition.

Specific Enzyme Targets: Tyrosinase, Carbonic Anhydrases, Cholinesterases, and Urease

The structural features of 4-(Hydrazinylmethyl)phenol hydrochloride suggest it may inhibit several classes of enzymes.

Tyrosinase: Tyrosinase is a copper-containing enzyme responsible for the production of melanin. Phenolic compounds are well-known inhibitors of tyrosinase, as they can chelate the copper ions in the active site or act as alternative substrates. Studies on phenyl hydrazone derivatives have shown that the position of the hydroxyl group on the phenyl ring is crucial for their tyrosinase inhibitory activity kln.ac.lk. Specifically, a hydroxyl group at the para-position, as is the case in this compound, has been associated with more pronounced inhibitory activity compared to the ortho position kln.ac.lk. The hydrazine group can also contribute to the inhibitory effect.

Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes. Phenols represent a class of CA inhibitors with a distinct mechanism. Instead of directly binding to the zinc ion like classical sulfonamide inhibitors, phenols are thought to anchor to the zinc-coordinated water molecule through a hydrogen bond unifi.itresearchgate.net. The phenolic ring then occupies a hydrophobic pocket in the active site, preventing the access of the CO2 substrate nih.gov. The inhibitory potency of phenolic compounds against different CA isoforms varies depending on the substitutions on the phenol ring nih.govtandfonline.comnih.govtuni.firesearchgate.net.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease nih.govmdpi.com. Phenolic compounds have been investigated as cholinesterase inhibitors tandfonline.comresearchgate.netaaem.pltandfonline.comnih.gov. The inhibitory activity is dependent on the number and position of hydroxyl and methoxy groups on the phenol ring researchgate.net. The presence of a hydroxyl group is generally considered favorable for activity.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Inhibition of urease is a target for the treatment of infections caused by urease-producing bacteria. Phenolic compounds, including phenolic aldehydes, have been shown to inhibit urease researchgate.netorientjchem.orgresearchgate.net. The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, often interacting with the nickel ions.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. While specific Ki values for this compound against the target enzymes are not available, we can look at the Ki values of related compounds to get an estimate of its potential potency.

| Enzyme Target | Inhibitor Class | Example Compound | Ki Value (µM) | Inhibition Mode |

| Tyrosinase | Flavonoid | 7,8,4´-trihydroxyflavone | 9.50 ± 0.40 | Non-competitive |

| Carbonic Anhydrase II | Phenol | Phenol | 2.7 - 11.5 | Competitive |

| Acetylcholinesterase | Phenolic Acid | Hydroquinone | 720 ± 0.00 | Competitive |

| Urease | Phenolic Aldehyde Derivative | 2A7 (protocatechuic aldehyde derivative) | Not specified, but potent | Not specified |

This table presents data for structurally related compounds and is for illustrative purposes only. The actual Ki values for this compound may differ significantly.

Cellular Level Interaction Mechanisms (In Vitro Studies)

Information regarding the specific cellular level interaction mechanisms of this compound from in vitro studies is not currently available in the scientific literature. The following sections discuss potential mechanisms based on the known activities of similar chemical structures.

Modulation of In Vitro Cell Proliferation Pathways

The effect of this compound on cell proliferation pathways has not been explicitly studied. However, phenolic compounds, in general, have been shown to exert a variety of effects on cell proliferation, ranging from induction of apoptosis to modulation of cell signaling cascades. The antioxidant properties of phenols, through the scavenging of reactive oxygen species, can influence cellular pathways that are sensitive to redox state. Furthermore, the hydrazine moiety could potentially interact with cellular components, but specific studies on the modulation of cell proliferation by this functional group in the context of a phenol structure are lacking.

Mechanisms of Protein Thiol Binding and Adduct Formation

The formation of adducts between phenolic compounds and proteins, particularly with thiol groups of cysteine residues, is a known phenomenon nih.gov. Phenols can be oxidized to reactive quinones, which are electrophilic and can readily react with nucleophilic thiol groups in proteins. This covalent modification can alter the structure and function of the protein.

The potential mechanism for this compound would likely involve the enzymatic or non-enzymatic oxidation of the phenol ring to a quinone intermediate. This reactive quinone could then undergo a Michael addition reaction with a protein thiol group, forming a stable covalent adduct.

The hydrazinyl group itself is a strong nucleophile and could also participate in reactions with cellular macromolecules. For instance, hydrazine-containing drugs have been shown to form adducts with proteins, which can be a mechanism of both therapeutic action and toxicity researchgate.net. The hydrazinylmethyl group could potentially react with carbonyl groups on proteins or other cellular components. However, without specific experimental data for this compound, these proposed mechanisms remain speculative.

Investigations into Specific Receptor Binding and Activation/Inhibition

The specific interactions of this compound with biological receptors are not extensively documented in publicly available scientific literature. Mechanistic studies detailing its binding affinity, selectivity, and functional activity (as an agonist or antagonist) at specific receptor sites are currently limited. However, the structural motifs present in the molecule—a phenolic ring and a benzylhydrazine moiety—provide a basis for hypothesizing potential, yet unconfirmed, biological targets.

Compounds containing a phenol group and a substituted hydrazine are known to interact with a variety of biological targets. For instance, the hydrazine functional group is a key component in several pharmacologically active agents, including monoamine oxidase (MAO) inhibitors. The structural similarity of this compound to some known neuroactive compounds suggests a potential for interaction with receptors in the central nervous system. For example, benzylhydrazine derivatives have been investigated for their roles as neuroactive agents.

Furthermore, molecular docking studies on structurally related phenylhydrazine derivatives have been employed to predict binding mechanisms and affinities with various protein targets, including those involved in inflammatory pathways. These computational approaches can offer insights into potential interactions by modeling how the ligand might fit into the active site of a receptor. However, without experimental validation through binding assays (e.g., radioligand binding assays) or functional assays, these remain theoretical possibilities.

Future research involving competitive binding assays with known receptor ligands and functional studies measuring downstream signaling pathways would be necessary to elucidate the specific receptor interaction profile of this compound. Such studies would determine key pharmacological parameters like the inhibition constant (Ki) or the half-maximal effective concentration (EC50), clarifying its potential as a receptor agonist, antagonist, or modulator.

Antioxidant Mechanisms and Radical Scavenging Pathways

The chemical structure of this compound, featuring a phenolic hydroxyl group, strongly suggests that it possesses antioxidant properties. Phenolic compounds are a well-established class of antioxidants that can neutralize free radicals through various mechanisms, thereby mitigating oxidative stress.

The primary antioxidant action of phenols is attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical, effectively neutralizing it and terminating the radical chain reaction. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).

In the HAT mechanism, the phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen to a radical (R•), forming a stable phenoxyl radical (Ar-O•) and a non-radical species (RH).

Ar-OH + R• → Ar-O• + RH

The resulting phenoxyl radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring, which provides resonance stabilization.

In the SET-PT mechanism, the phenol first donates an electron to the radical, forming a radical cation (Ar-OH•+) and an anion (R:-). This is followed by the transfer of a proton to the anion.

Ar-OH + R• → Ar-OH•+ + R:- Ar-OH•+ → Ar-O• + H+

Both pathways ultimately result in the scavenging of the free radical and the formation of a more stable phenoxyl radical.

In Vitro Assays for Antioxidant Capacity and Free Radical Neutralization

The antioxidant potential of phenolic compounds is typically evaluated using a variety of in vitro assays that measure their ability to scavenge stable synthetic radicals or reduce oxidized metal ions. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Based on the performance of analogous compounds, an illustrative data table of expected results for this compound in common antioxidant assays is presented below.

Table 1: Illustrative Antioxidant Activity Data for this compound This table presents hypothetical data based on the activities of structurally related phenolic compounds.

| Assay | Measurement Principle | Expected IC50 / Activity | Reference Compound (Example) |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | Low µM range | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+), leading to a loss of color. | Low µM range | Ascorbic Acid, Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicated by an intense blue color. | High µmol Fe²⁺ equivalents/mol | Gallic Acid |

These assays provide a standardized method for quantifying and comparing the radical scavenging and reducing capabilities of antioxidant compounds. nih.gov The expected potent activity is primarily due to the presence of the phenolic hydroxyl group.

Role of the Phenolic Hydroxyl Group in Redox Processes

The phenolic hydroxyl (-OH) group is the cornerstone of the antioxidant activity of this compound. Its ability to readily donate a hydrogen atom is the key to neutralizing reactive oxygen species (ROS) and other free radicals. researchgate.netpensoft.net The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen atom donation, resulting in a more potent antioxidant effect. nih.gov

The stability of the phenoxyl radical formed after hydrogen donation is a critical factor. In 4-(hydrazinylmethyl)phenol, the aromatic ring allows for the delocalization of the unpaired electron through resonance. This distribution of electron density over the entire molecule stabilizes the radical, preventing it from initiating new radical chain reactions. The presence of the hydrazinylmethyl substituent at the para position relative to the hydroxyl group can further influence this stability through electronic effects.

Applications of 4 Hydrazinylmethyl Phenol Hydrochloride in Advanced Materials and Organic Synthesis

4-(Hydrazinylmethyl)phenol (B133343) Hydrochloride as a Key Synthetic Intermediate

The presence of both a nucleophilic hydrazine (B178648) group and a versatile phenol (B47542) ring makes 4-(Hydrazinylmethyl)phenol hydrochloride a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its utility spans the creation of novel heterocyclic systems and the development of advanced polymeric materials.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The hydrazine moiety of this compound is a key functional group for the construction of various nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. The reactivity of the hydrazine group allows for its participation in cyclization reactions to form stable ring structures.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. In this context, this compound can be reacted with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to yield pyrazole derivatives bearing a p-hydroxybenzyl substituent. The reaction typically proceeds through a condensation reaction followed by cyclization. The phenolic hydroxyl group can be protected prior to the reaction if necessary, or it can be retained to impart specific properties, such as antioxidant activity or a site for further functionalization, to the final pyrazole product.

Triazoles: 1,2,4-triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazine with a compound containing a carbon-nitrogen triple bond, such as a nitrile, or through the cyclization of thiosemicarbazide derivatives. For instance, p-hydroxybenzoic acid hydrazide, a structurally related compound, has been used to synthesize substituted 1,2,4-triazole-5(4H)-thiones. This suggests that this compound could be similarly utilized to create triazoles with a p-hydroxybenzyl moiety, which may exhibit a range of biological activities.

Pyridazines: Pyridazine derivatives can be synthesized by the reaction of hydrazines with 1,4-dicarbonyl compounds or their equivalents. The condensation of this compound with suitable diketones or ketoacids would lead to the formation of pyridazines functionalized with a phenol group. These compounds are of interest for their potential applications in medicinal and agricultural chemistry.

| Heterocycle | General Precursors | Potential Product from this compound |

| Pyrazole | 1,3-Dicarbonyl compounds, α,β-unsaturated carbonyls | p-Hydroxybenzyl substituted pyrazoles |

| 1,2,4-Triazole | Nitriles, Thiosemicarbazides | p-Hydroxybenzyl substituted 1,2,4-triazoles |

| Pyridazine | 1,4-Dicarbonyl compounds | p-Hydroxybenzyl substituted pyridazines |

Building Block in the Development of Polymeric Materials

The bifunctional nature of this compound also lends itself to the synthesis of novel polymers with tailored properties. Both the phenol and hydrazine functionalities can be incorporated into polymer backbones or used as pendant groups to modify polymer characteristics.

Phenolic Resins: Phenolic resins are a class of thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardant properties. The incorporation of hydrazine moieties into the phenolic resin network can further enhance these properties. A patent describes the use of hydrazine hydrate (B1144303) in the preparation of graphene-modified phenolic resins, suggesting that the hydrazine group can react with formaldehyde and participate in the cross-linking process. By using this compound as a comonomer with phenol and formaldehyde, it is possible to synthesize phenolic resins with improved thermal and mechanical properties due to the formation of additional cross-links and the inherent stability of the hydrazine linkage.

Polyamides and Polyhydrazides: Polyamides are a major class of high-performance polymers. The synthesis of polyamides typically involves the reaction of a diamine with a diacid chloride. While not a diamine itself, this compound can be chemically modified to be incorporated into polyamide structures. More directly, the hydrazine group can react with dicarboxylic acids to form polyhydrazides, which are known for their thermal stability and ability to chelate metal ions. The presence of the phenolic hydroxyl group in the polymer chain can enhance solubility and provide a site for post-polymerization modification.

| Polymer Type | Monomers | Potential Role of this compound | Resulting Polymer Properties |

| Phenolic Resin | Phenol, Formaldehyde | Co-monomer | Enhanced thermal stability, increased cross-linking density |

| Polyamide | Diamine, Diacid Chloride | Modified monomer | Improved solubility, sites for further functionalization |

| Polyhydrazide | Dihydrazide, Diacid Chloride | Source of hydrazide moiety | High thermal stability, metal-chelating properties |

Integration into Functional Materials Development

The unique chemical structure of this compound makes it a candidate for incorporation into various functional materials, including sensors and organic electronic devices.

Applications in Biosensors and Chemical Sensors

The development of sensitive and selective chemical sensors is a rapidly growing field. The hydrazine and phenol groups of this compound offer potential for its use in sensor applications.

Electrochemical Sensors: The hydrazine group is electrochemically active and can be oxidized at an electrode surface. This property can be exploited for the development of electrochemical sensors. While direct applications of this compound are not widely reported, electrodes modified with materials that can interact with or catalyze the oxidation of hydrazines are common. It is conceivable that this compound could be used to modify electrode surfaces, for example, by electropolymerization or covalent attachment, to create a sensor for metal ions or other analytes that can coordinate with the hydrazine and phenol groups.

Fluorescent Chemosensors: The phenolic moiety, when part of a larger conjugated system, can exhibit fluorescence. The interaction of the hydrazine group with specific analytes, such as metal ions or anions, can lead to a change in the fluorescence properties of the molecule, forming the basis of a fluorescent chemosensor. For instance, a Schiff base formed from the reaction of the hydrazine group with an aldehyde could create a new fluorophore whose emission is sensitive to the presence of certain analytes.

Role in Organic Electronic Materials and Optoelectronic Devices

Organic electronic materials are being extensively researched for applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The incorporation of polar groups like hydroxyl and hydrazine into organic semiconductors can influence their electronic properties, solubility, and solid-state packing. While specific research on this compound in this area is limited, the fundamental properties of its constituent functional groups suggest potential applications. The electron-donating nature of the phenol and hydrazine groups could be utilized in the design of donor-acceptor molecules for organic electronics. Furthermore, the ability of these groups to form hydrogen bonds could be exploited to control the morphology and intermolecular interactions in thin films, which is crucial for device performance.

Use in Ligand Design for Catalysis and Coordination Chemistry

The hydrazine and phenol groups in this compound are excellent coordinating sites for metal ions, making it a valuable ligand precursor in coordination chemistry and catalysis.

The lone pair of electrons on the nitrogen atoms of the hydrazine group and the oxygen atom of the phenol group can donate to a metal center, forming stable coordination complexes. The compound can act as a bidentate ligand, binding to a metal ion through both the hydrazine and the deprotonated phenol.

Catalysis: Metal complexes with hydrazone ligands (derived from the reaction of hydrazines with aldehydes or ketones) have been shown to possess significant catalytic activity in various organic transformations. By reacting this compound with a suitable carbonyl compound, a Schiff base ligand can be synthesized. The resulting metal complexes of this ligand could be investigated as catalysts for oxidation, reduction, or cross-coupling reactions. The electronic properties of the catalyst can be tuned by the substituents on the aromatic ring and the carbonyl precursor.

| Application Area | Key Functional Group(s) | Potential Role of this compound |

| Catalysis | Hydrazine, Phenol | Precursor for Schiff base ligands to form catalytically active metal complexes. |

| Coordination Polymers | Hydrazine, Phenol | Bridging or terminal ligand to construct 1D, 2D, or 3D networks. |

Structure Activity Relationship Sar Studies of 4 Hydrazinylmethyl Phenol Hydrochloride Derivatives

Impact of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of 4-(Hydrazinylmethyl)phenol (B133343) hydrochloride derivatives is primarily dictated by the interplay of the phenolic hydroxyl group, the hydrazinyl moiety, and the aromatic ring. Modifications to any of these three key areas can significantly alter the molecule's reactivity profile, including its acidity, nucleophilicity, and susceptibility to oxidation.